N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the biological activity of oxazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: As an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide: can be compared with other oxazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an ethoxyphenyl group and an oxazole moiety. Its molecular formula is C17H18N2O3. The presence of the oxazole ring is significant as it often contributes to biological activities such as enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The oxazole ring can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of specific proteins and enzymes in biological pathways.
Research indicates that compounds with similar structures can act as inhibitors for enzymes like tyrosinase, which is involved in melanin production. Such inhibition can have implications in cosmetic applications and therapeutic interventions for hyperpigmentation disorders.
Antioxidant Activity
Studies have demonstrated that compounds with oxazole rings exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage linked to various diseases, including cancer.
Enzyme Inhibition
This compound has shown promise as a tyrosinase inhibitor . Tyrosinase plays a critical role in melanin biosynthesis, and its inhibition can lead to reduced pigmentation. The IC50 values for related compounds indicate strong inhibitory effects, suggesting that this compound could be explored further for cosmetic applications.
Compound | IC50 (µM) | Activity |
---|---|---|
Compound A | 0.51 ± 0.00 | Strong tyrosinase inhibitor |
Compound B | 20.38 ± 1.99 | Moderate tyrosinase inhibitor |
This compound | TBD | Potential inhibitor |
Cytotoxicity Studies
Cytotoxicity assays on various cell lines are essential to evaluate the safety profile of this compound. Initial studies suggest that this compound may exhibit low cytotoxicity at therapeutic concentrations, making it a candidate for further development in therapeutic contexts without significant adverse effects on cell viability.
Case Studies and Research Findings
- Tyrosinase Inhibition : A study focused on phenolic compounds similar to this compound demonstrated that certain derivatives effectively inhibited mushroom tyrosinase with IC50 values significantly lower than traditional inhibitors like kojic acid .
- Antioxidant Properties : Another research effort highlighted the antioxidant capacity of oxazole-containing compounds, showcasing their ability to mitigate oxidative stress in cellular models .
- Cytotoxicity Assessment : In vitro studies assessing the effects of related compounds on B16F10 melanoma cells indicated non-cytotoxic profiles at lower concentrations, supporting their potential use in skin-related therapies .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-18-10-5-4-9-17(18)21-20(23)13-15-12-19(26-22-15)14-7-6-8-16(11-14)24-2/h4-12H,3,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMUIOAQKMODHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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